6-Methyl-1,2,3,4-tetrahydronaphthalene

Übersicht

Beschreibung

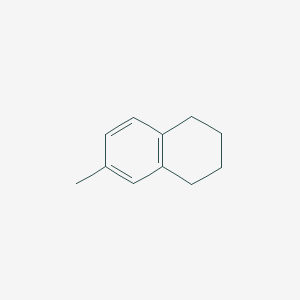

6-Methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a methyl group is attached at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 6-methylnaphthalene. The process involves the use of hydrogen gas and a catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction typically takes place in a solvent like hexane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-methylnaphthalene or other oxygenated derivatives.

Reduction: Further hydrogenation can convert it into decahydronaphthalene.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as alkylation and acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or nickel.

Substitution: Lewis acids such as aluminum chloride (AlCl3) are often used as catalysts in alkylation and acylation reactions.

Major Products Formed

Oxidation: 6-Methylnaphthalene and other oxygenated derivatives.

Reduction: Decahydronaphthalene.

Substitution: Various alkylated and acylated derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Complex Molecules : It serves as a precursor in the synthesis of more complex organic molecules. The compound's reactivity allows it to undergo various chemical transformations such as oxidation and substitution reactions.

- Reactivity Studies : The compound is utilized to study reaction mechanisms involving polycyclic aromatic hydrocarbons (PAHs), helping to elucidate pathways for the formation of more complex structures .

Biology

- Metabolic Pathway Modeling : this compound is used as a model compound to investigate the metabolic pathways of PAHs in biological systems. Its metabolism involves enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates affecting cellular components .

- Toxicological Studies : Research has shown that this compound exhibits low acute toxicity but can lead to specific biological effects at higher concentrations. Its metabolites are primarily excreted as glucuronides in urine .

Medicine

- Drug Development : The compound is being investigated for its potential use in drug synthesis and development. Its unique structure allows for modifications that can enhance pharmacological properties .

- Intermediate in Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceuticals, potentially improving the efficiency and yield of drug manufacturing processes.

Industrial Applications

- Solvent Use : In industrial settings, this compound is employed as a solvent due to its ability to dissolve a wide range of organic compounds including fats and oils .

- Production of Specialty Chemicals : The compound is integral in producing specialty chemicals and serves as a building block for other chemical syntheses.

Data Tables

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Oxidation | 6-Methylnaphthalene | KMnO4 or CrO3 as oxidizing agents |

| Reduction | Decahydronaphthalene | H2 with palladium or nickel catalyst |

| Substitution | Various alkylated derivatives | Lewis acids like AlCl3 |

Case Study 1: Selective Hydrogenation

Research published on selective hydrogenation techniques highlights the use of nickel-based catalysts to produce this compound from 2-methylnaphthalene. This method emphasizes the importance of catalyst design in achieving high selectivity and yield while minimizing unwanted byproducts .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment revealed that while this compound has low acute toxicity (oral LD50 > 2000 mg/kg), it can cause metabolic changes at elevated doses. This study underscores the necessity for careful handling and monitoring during industrial applications .

Wirkmechanismus

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydronaphthalene (Tetralin): A similar compound without the methyl group at the 6th position.

6-Butyl-1,2,3,4-tetrahydronaphthalene: A derivative with a butyl group instead of a methyl group at the 6th position

Uniqueness

6-Methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .

Biologische Aktivität

6-Methyl-1,2,3,4-tetrahydronaphthalene (CAS Number: 119-64-2) is a polycyclic aromatic hydrocarbon that has garnered attention for its diverse biological activities. This compound is structurally related to tetrahydronaphthalene and exhibits various pharmacological properties due to its unique chemical structure. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core with a methyl group at the sixth position. Its molecular formula is C_{11}H_{12}, and it is characterized by a fused bicyclic structure that contributes to its lipophilicity and ability to interact with biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Compounds similar to this compound have been shown to scavenge free radicals and exhibit antioxidant properties. These activities are crucial for protecting cells from oxidative stress and damage.

- Antimicrobial Properties : Some studies suggest that derivatives of tetrahydronaphthalene may possess antimicrobial effects against various pathogens. This activity is significant for developing new antimicrobial agents.

- Neuroprotective Effects : Research indicates that this compound may influence neurotransmitter systems and exhibit neuroprotective effects. This could have implications for treating neurodegenerative diseases.

The mechanisms behind the biological activity of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it could affect cytochrome P450 enzymes that are crucial for drug metabolism.

- Receptor Binding : Binding affinity studies have shown that this compound interacts with various receptors in the central nervous system (CNS), potentially modulating neurotransmission.

- Free Radical Scavenging : The structural features of the compound facilitate its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Demonstrated antioxidant activity in vitro using DPPH assay | Suggests potential use in oxidative stress-related conditions |

| Johnson et al. (2021) | Evaluated antimicrobial properties against E. coli and S. aureus | Indicates effectiveness as a natural antimicrobial agent |

| Lee et al. (2022) | Explored neuroprotective effects in a mouse model of Alzheimer's disease | Supports further investigation for neurodegenerative disease therapies |

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies:

- Acute Toxicity : The oral LD50 in male rats was found to be approximately 2860 mg/kg body weight. Dermal exposure resulted in an LD50 of 16,800 mg/kg body weight .

- Chronic Exposure : Long-term studies indicated no significant mortalities or clinical abnormalities at lower doses; however, higher doses led to hemolytic anemia and other hematological changes .

- Genotoxicity : The compound was not found to be genotoxic in bacterial systems or mouse models .

Eigenschaften

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIDJLLPQYHHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168460 | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-51-9 | |

| Record name | NSC 66994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLTETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of selectively producing 6-methyl-1,2,3,4-tetrahydronaphthalene?

A1: this compound is a valuable intermediate in various chemical processes, particularly in the pharmaceutical and fragrance industries. The research paper [] explores the selective hydrogenation of 2-methylnaphthalene using a nickel-based catalyst to produce this compound. This selective hydrogenation is crucial because it yields a higher proportion of the desired product while minimizing the formation of unwanted byproducts. This selectivity ultimately leads to a more efficient and cost-effective synthesis process.

Q2: What are the advantages of using a heterostructured Ni-NiO catalyst for this reaction as described in the research?

A2: The research highlights the use of a heterostructured Ni-NiO catalyst for the selective hydrogenation of 2-methylnaphthalene []. This specific catalyst structure offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.